(2Z)-N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
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Overview
Description
(2Z)-N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromen-2-imines. This compound is characterized by its unique structure, which includes a chromen-2-imine core substituted with various functional groups such as methoxy, methylphenyl, and sulfonyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-imine Core: This step involves the cyclization of appropriate precursors to form the chromen-2-imine core. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, where a methoxy donor such as dimethyl sulfate or methyl iodide is used in the presence of a base like potassium carbonate.
Sulfonylation: The sulfonyl group is introduced via a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base such as triethylamine.
Substitution with Methylphenyl Groups: The final step involves the substitution of the chromen-2-imine core with methylphenyl groups. This can be achieved through a Friedel-Crafts alkylation reaction using methylphenyl halides and a catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
(2Z)-N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.
Comparison with Similar Compounds
(2Z)-N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can be compared with other similar compounds, such as:
N-(3,5-dimethylphenyl)-8-methoxy-3-(4-chlorophenyl)sulfonylchromen-2-imine: This compound has a similar structure but with a chlorine substituent instead of a methyl group, which may result in different chemical and biological properties.
N-(3,5-dimethylphenyl)-8-methoxy-3-(4-fluorophenyl)sulfonylchromen-2-imine: The presence of a fluorine substituent can influence the compound’s reactivity and interactions with molecular targets.
N-(3,5-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)sulfonylchromen-2-imine: The nitro group can significantly alter the compound’s electronic properties and its behavior in chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-16-8-10-21(11-9-16)31(27,28)23-15-19-6-5-7-22(29-4)24(19)30-25(23)26-20-13-17(2)12-18(3)14-20/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNHPIPANWITRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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